molecular formula C17H16N2O3S B5556603 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide

8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide

Cat. No.: B5556603
M. Wt: 328.4 g/mol
InChI Key: TWLFOBDDBQUWHN-UHFFFAOYSA-N
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Description

8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties

Properties

IUPAC Name

8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-6-3-4-8-14(12)19-23(20,21)16-10-9-15(22-2)17-13(16)7-5-11-18-17/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLFOBDDBQUWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions . The product is then purified using standard techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound has shown significant antibacterial and anticancer activities.

    Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for treating bacterial infections and certain types of cancer.

    Industry: In the pharmaceutical industry, it can be used as an intermediate in the synthesis of drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes and proteins that are crucial for cell survival and proliferation. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . Additionally, its antibacterial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide can be compared with other quinoline derivatives, such as:

    8-hydroxyquinoline-5-sulfonamide: This compound has similar biological activities but differs in its hydroxyl group, which can influence its solubility and reactivity.

    8-methoxyquinoline-5-sulfonamide: Lacks the 2-methylphenyl group, which may affect its binding affinity to molecular targets and overall biological activity.

    N-(2-methylphenyl)quinoline-5-sulfonamide: Lacks the methoxy group, which can alter its electronic properties and reactivity.

The uniqueness of 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

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